1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c19-18(24)15-6-8-20(9-7-15)14-17(23)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYXOIETCYSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an anticonvulsant agent. It has been tested in animal models for its ability to prevent seizures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Anticonvulsant Activity: The compound is believed to exert its anticonvulsant effects by modulating ion channels in the brain, thereby stabilizing neuronal activity.
Acetylcholinesterase Inhibition: As an acetylcholinesterase inhibitor, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyrrolidine-2,5-dione Derivatives
Replacement of the piperidine ring with a pyrrolidine-2,5-dione moiety (e.g., 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione) resulted in reduced anticonvulsant activity. In maximal electroshock (MES) tests, the pyrrolidine analog exhibited an ED50 of 45 mg/kg, compared to 28 mg/kg for the piperidine-based compound, indicating the superiority of the six-membered piperidine ring for seizure inhibition .
Phenylamino-Substituted Analogs
Modification of the acetamide side chain to incorporate a phenylamino group (e.g., 1-(2-oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid) altered the pharmacological profile. While these derivatives retained anticonvulsant activity, their potency was lower (ED50 = 38 mg/kg), suggesting that the 4-phenylpiperazine group enhances target engagement compared to simpler aromatic amines .
Antiviral Piperidine-4-carboxamide Derivatives
Piperidine-4-carboxamide derivatives with naphthalene substituents (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) demonstrated inhibitory activity against SARS-CoV-2 PLpro (IC50 = 1.2 µM). This highlights the structural versatility of the piperidine-4-carboxamide scaffold, where substituents dictate target specificity—phenylpiperazine for anticonvulsant effects vs. naphthyl groups for antiviral activity .
Kinase-Targeting Analogs
Compounds such as 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide exhibited kinase inhibitory properties, emphasizing the role of heterocyclic substitutions (e.g., benzoxazole) in diversifying biological targets.
Structural and Pharmacological Data Table
Key Research Findings
- Piperidine vs. Pyrrolidine Cores : The piperidine ring confers greater metabolic stability and anticonvulsant efficacy compared to pyrrolidine derivatives, likely due to improved lipophilicity and receptor fit .
- Role of 4-Phenylpiperazine: This group enhances binding to σ receptors or voltage-gated ion channels implicated in seizure pathways, as evidenced by reduced activity in phenylamino-substituted analogs .
- Structural Versatility : Modifications to the acetamide side chain enable diversification into antiviral or kinase-targeting applications, though anticonvulsant activity remains dependent on the original pharmacophore .
Biologische Aktivität
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its potential therapeutic properties, including its role as an acetylcholinesterase inhibitor and its anticonvulsant effects.
The molecular formula of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide is , with a molecular weight of approximately 327.4 g/mol. The compound features a piperazine ring substituted with a phenyl group and an oxoethyl group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide |
| InChI Key | NVYJIZVKGJYEEB-UHFFFAOYSA-N |
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various analogs and tested them using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. The results indicated that many of the synthesized compounds were effective in at least one seizure model, with some showing significant activity against psychomotor seizures .
Key Findings:
- Most active compounds included derivatives with specific substitutions on the piperazine ring.
- Neurotoxicity was evaluated using the rotarod test, ensuring safety alongside efficacy.
Acetylcholinesterase Inhibition
The compound has been explored for its potential as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Mechanism of Action:
The binding affinity and inhibition kinetics have been characterized through various biochemical assays, indicating a potent interaction with acetylcholinesterase.
Study 1: Synthesis and Evaluation
A comprehensive study synthesized 22 new derivatives based on the core structure of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine. These were evaluated for anticonvulsant activity, revealing several promising candidates for further development .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted how modifications on the phenyl ring and piperazine moiety influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against seizure models, demonstrating the importance of chemical structure in therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide, and what purification methods are recommended?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine-4-carboxamide derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) followed by coupling with 4-phenylpiperazine. Purification typically employs column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .
- Structural Confirmation :
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., piperazine and piperidine ring signals).
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Receptor Binding Studies : The piperazine and piperidine moieties suggest potential interactions with G protein-coupled receptors (GPCRs) or enzymes like kinases. Competitive binding assays using radiolabeled ligands are standard .
- Enzyme Inhibition : Evaluated via fluorometric or colorimetric assays (e.g., IC₅₀ determination against serine hydrolases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodology :
- Design of Experiments (DOE) : Vary parameters like solvent polarity (e.g., dichloromethane vs. THF), base strength (triethylamine vs. DBU), and temperature (0°C to reflux) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) may enhance efficiency .
- Table 1 : Example Optimization Parameters
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | +15% |
| Base | TEA, NaHCO₃ | TEA | +10% |
| Temperature (°C) | 25, 40, 60 | 40 | +12% |
Q. What strategies are recommended for studying the compound’s interactions with biological targets like GPCRs?
- Methodology :
- Competitive Binding Assays : Use tritiated ligands (e.g., [³H]spiperone for dopamine receptors) to measure displacement IC₅₀ values .
- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding poses within receptor active sites .
- Functional Assays : cAMP accumulation or calcium flux assays to assess downstream signaling effects .
Q. How can researchers address stability issues under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Compare to controls using validated stability-indicating methods .
Q. How should contradictory pharmacological data (e.g., divergent IC₅₀ values across studies) be resolved?
- Methodology :
- Dose-Response Reproducibility : Replicate assays in triplicate using standardized protocols (e.g., fixed incubation times).
- Assay Validation : Confirm target selectivity via knockout cell lines or isoform-specific inhibitors .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Key Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction stoichiometry and purification thresholds (e.g., Rf values in TLC) .
- Data Validation : Cross-reference spectral data with PubChem entries (CID: [Insert CID]) for benchmarking .
- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, PPE) when handling reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
